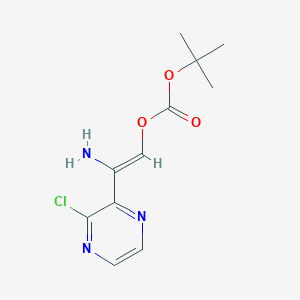![molecular formula C9H15Cl2N3O B1380075 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride CAS No. 1461714-62-4](/img/structure/B1380075.png)
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
描述
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride: is a chemical compound with the molecular formula C9H15Cl2N3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride typically involves the reaction between 2-aminopyridine and an appropriate aldehyde or ketone under specific conditions. One common method includes a Cu-catalyzed dehydrogenative reaction in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes the formation of the desired amide through oxidative amidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality .
化学反应分析
Types of Reactions: 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles like alkyl halides or acyl chlorides, in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the electrophile used.
科学研究应用
Chemistry: In chemistry, 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating various heterocyclic compounds and functionalized derivatives .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .
相似化合物的比较
- 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride
- 3-amino-N-[(pyridin-3-yl)methyl]propanamide dihydrochloride
Comparison: Compared to its similar compounds, 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is unique due to the position of the pyridine ring, which can significantly influence its reactivity and binding properties. The presence of the amino group in the 2-position of the pyridine ring enhances its ability to participate in hydrogen bonding and coordination with metal ions, making it more versatile in various applications .
属性
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMUAQJNIYXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


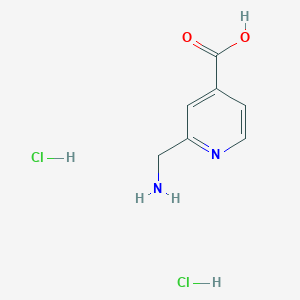
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)
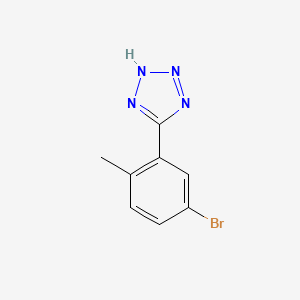
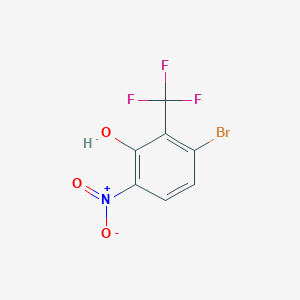
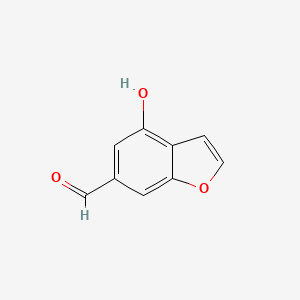
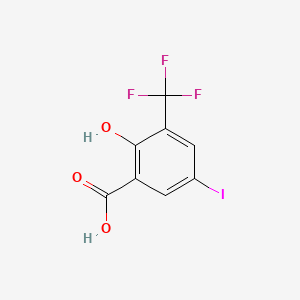

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
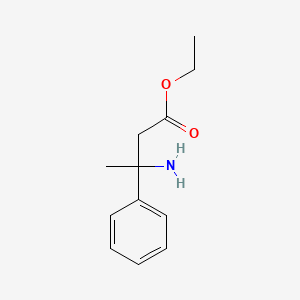

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
